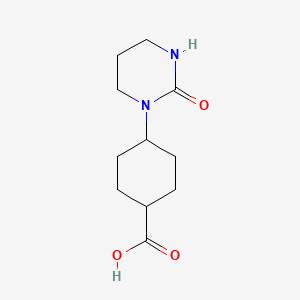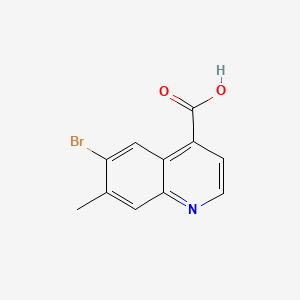
4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrahydropyrimidinone ring attached to a cyclohexanecarboxylic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanecarboxylic acid with a suitable amine and a carbonyl compound to form the tetrahydropyrimidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tetrahydropyrimidinone derivatives and cyclohexanecarboxylic acid derivatives. Examples include:
Uniqueness
What sets 4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid apart is its unique combination of the tetrahydropyrimidinone ring and the cyclohexanecarboxylic acid moiety. This structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H18N2O3 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
4-(2-oxo-1,3-diazinan-1-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18N2O3/c14-10(15)8-2-4-9(5-3-8)13-7-1-6-12-11(13)16/h8-9H,1-7H2,(H,12,16)(H,14,15) |
InChI-Schlüssel |
WBPJYEFGSCBUNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)N(C1)C2CCC(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13929040.png)
![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)



![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one](/img/structure/B13929069.png)



![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline](/img/structure/B13929089.png)


![2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one](/img/structure/B13929101.png)

